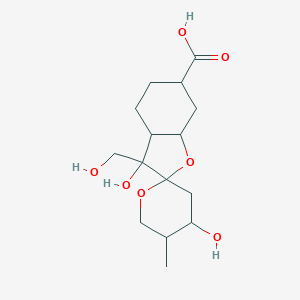
Dcptcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DCPTCL, also known as N,N-dicyclohexyl-2-(2-chlorophenyl)acetamide, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of DCPTCL is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as serotonin, dopamine, and GABA. DCPTCL has also been found to inhibit the activity of certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
DCPTCL has been found to exhibit various biochemical and physiological effects. In animal studies, DCPTCL has been found to reduce pain and inflammation, lower blood pressure, and induce sedation. DCPTCL has also been found to exhibit anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DCPTCL in lab experiments is its ease of synthesis and purification. DCPTCL is also relatively stable and can be stored for extended periods without significant degradation. However, DCPTCL is not readily soluble in water, which can limit its use in certain experiments. Additionally, the exact mechanism of action of DCPTCL is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on DCPTCL. One area of interest is the development of new drugs based on the structure of DCPTCL. Another area of interest is the synthesis of new materials using DCPTCL as a building block. Additionally, further studies are needed to fully understand the mechanism of action of DCPTCL and its potential applications in various fields.
In conclusion, DCPTCL is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis and purification, as well as its various biochemical and physiological effects, make it a promising candidate for the development of new drugs and materials. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
DCPTCL is synthesized by reacting cyclohexylamine and 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of DCPTCL, which can be purified using various techniques such as column chromatography, recrystallization, and distillation.
Wissenschaftliche Forschungsanwendungen
DCPTCL has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, DCPTCL has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs. In drug discovery, DCPTCL has been used as a starting material for the synthesis of various bioactive compounds. In material science, DCPTCL has been used as a building block for the synthesis of polymers and other materials.
Eigenschaften
CAS-Nummer |
132282-96-3 |
|---|---|
Produktname |
Dcptcl |
Molekularformel |
C15H24O7 |
Molekulargewicht |
316.35 g/mol |
IUPAC-Name |
3,4'-dihydroxy-3-(hydroxymethyl)-5'-methylspiro[3a,4,5,6,7,7a-hexahydro-1-benzofuran-2,2'-oxane]-6-carboxylic acid |
InChI |
InChI=1S/C15H24O7/c1-8-6-21-15(5-11(8)17)14(20,7-16)10-3-2-9(13(18)19)4-12(10)22-15/h8-12,16-17,20H,2-7H2,1H3,(H,18,19) |
InChI-Schlüssel |
DKQZDWONDQKUAY-UHFFFAOYSA-N |
SMILES |
CC1COC2(CC1O)C(C3CCC(CC3O2)C(=O)O)(CO)O |
Kanonische SMILES |
CC1COC2(CC1O)C(C3CCC(CC3O2)C(=O)O)(CO)O |
Synonyme |
descinnanoylphyllanthocindiol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



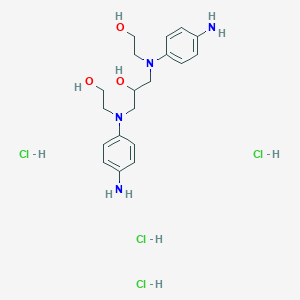
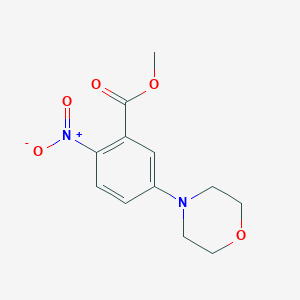

![2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B163984.png)


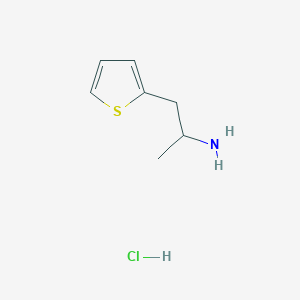
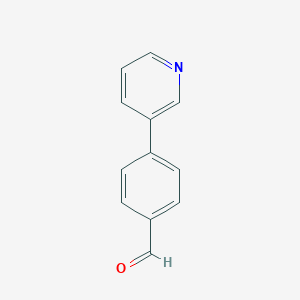
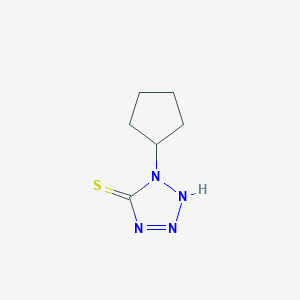

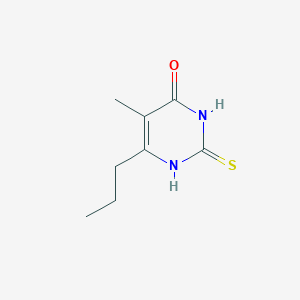
![1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-](/img/structure/B164024.png)

